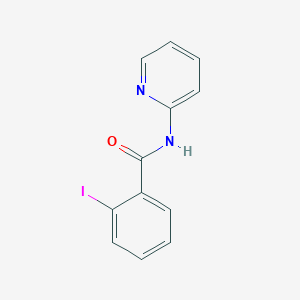

2-iodo-N-(pyridin-2-yl)benzamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

349110-29-8 |

|---|---|

Molecular Formula |

C12H9IN2O |

Molecular Weight |

324.12 g/mol |

IUPAC Name |

2-iodo-N-pyridin-2-ylbenzamide |

InChI |

InChI=1S/C12H9IN2O/c13-10-6-2-1-5-9(10)12(16)15-11-7-3-4-8-14-11/h1-8H,(H,14,15,16) |

InChI Key |

XYUKXHHIXLXOMY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=N2)I |

Origin of Product |

United States |

Advanced Structural Characterization and Conformational Analysis

Single-Crystal X-ray Diffraction Studies of 2-Iodo-N-(pyridin-2-yl)benzamide and Analogues

The single-crystal X-ray diffraction study of 2-Iodo-N-(6-methyl-2-pyridyl)benzamide reveals that the asymmetric unit of the crystal lattice contains two crystallographically independent molecules. This means that within the repeating unit of the crystal, there are two distinct orientations of the molecule that are not related by symmetry operations.

The relative orientation of the iodobenzoyl and methylpyridyl rings is a key feature of the molecular conformation. The planarity of these aromatic systems is well-defined, but they are not coplanar with each other. The dihedral angle, which measures the twist between the two ring planes, differs significantly between the two independent molecules found in the asymmetric unit.

In one molecule, the dihedral angle between the iodobenzene (B50100) and methylpyridine rings is 53.56 (9)°. In the second molecule, this angle is more pronounced at 72.14 (19)°. This substantial twist is a common feature in N-aryl benzamides and is influenced by steric hindrance and the optimization of intermolecular packing forces.

| Parameter | Molecule A | Molecule B |

| Dihedral Angle (Benzene-Pyridine) | 53.56 (9)° | 72.14 (19)° |

Detailed Analysis of Intermolecular Interactions in the Crystalline State

The crystal packing of 2-Iodo-N-(6-methyl-2-pyridyl)benzamide is dominated by a sophisticated network of non-covalent interactions. These forces, including hydrogen bonds, halogen bonds, and π-interactions, are responsible for the formation of a stable, three-dimensional supramolecular architecture.

Hydrogen bonds play a pivotal role in the molecular assembly. The most prominent of these is the intermolecular N—H···N hydrogen bond, which links the amide hydrogen of one molecule to the pyridine (B92270) nitrogen of a neighboring molecule. These interactions form centrosymmetric dimers, creating a robust R²₂(8) ring motif.

As mentioned previously, intramolecular C—H···O interactions are also present, contributing to the conformation of the individual molecules. While not explicitly detailed for this analogue, intermolecular C-H...O interactions are also common in the packing of such structures.

A significant feature of the crystal structure is the presence of halogen bonds involving the iodine atom. Short intermolecular I···O and I···N contacts are observed, which are notably shorter than the sum of the van der Waals radii of the respective atoms, indicating a strong directional interaction.

Pairs of molecules are linked into dimers through I···O interactions, with a measured distance of 3.1458 (15) Å. Additionally, a short I···N contact is present at a distance of 3.4834 (16) Å. These halogen bonds act as crucial organizational forces, complementing the hydrogen bonding network to guide the crystal packing.

| Interaction Type | Donor | Acceptor | Distance (Å) |

| Halogen Bond | I | O | 3.1458 (15) |

| Halogen Bond | I | N | 3.4834 (16) |

| Interaction Type | Distance (Å) |

| C-H...π | 3.565 (2) |

| C-H...π | 3.629 (2) |

Spectroscopic Methods for Comprehensive Structural Elucidation

The combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy offers a powerful toolkit for the unambiguous identification and characterization of "this compound".

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can map out the molecular framework.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of "this compound", distinct signals are expected for the protons on the benzoyl and pyridyl rings, as well as the amide proton. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, protons on the aromatic rings typically resonate in the downfield region (around 7.0-8.5 ppm) due to the deshielding effect of the ring currents. The amide proton (N-H) usually appears as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. The carbonyl carbon of the amide group is characteristically found at a low field (highly deshielded), typically in the range of 160-170 ppm. The carbon atoms of the aromatic rings appear in the approximate range of 110-150 ppm. The carbon atom bonded to the iodine will experience a significant upfield shift due to the heavy atom effect.

A study on a related compound, N-(pyridin-2-yl)-benzamide, showed specific chemical shifts that can serve as a reference. mdpi.com For instance, in its ¹H NMR spectrum (500 MHz, DMSO-d6), the amide proton was observed as a multiplet between δ 10.64-10.34 ppm, and the aromatic protons appeared in the range of δ 7.10-8.45 ppm. rsc.org The ¹³C NMR data for this related compound also provides a basis for assigning the carbon resonances in "this compound". rsc.org

Interactive Data Table: Predicted NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Amide (N-H) | ~10.5 (broad) | - |

| Benzoyl Protons | 7.2 - 8.0 | 120 - 140 |

| Pyridyl Protons | 7.0 - 8.5 | 110 - 150 |

| Carbonyl Carbon | - | ~165 |

| Iodinated Carbon | - | ~90 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for accurately determining the elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the calculation of its molecular formula.

For "this compound", the expected molecular formula is C₁₂H₉IN₂O. HRMS analysis would aim to find an ion corresponding to the exact mass of this formula. The calculated exact mass for [C₁₂H₉IN₂O + H]⁺ (the protonated molecule) would be compared to the experimentally measured mass. A close match, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For "this compound", the IR spectrum would exhibit characteristic absorption bands for the N-H group, the C=O (carbonyl) group, and the aromatic rings. nist.gov A study on the related compound 2-iodobenzamide (B1293540) showed characteristic IR peaks for the N-H stretch at 3362 and 3177 cm⁻¹ and the C=O stretch at 1644 cm⁻¹. nih.gov

Key expected vibrational frequencies for "this compound" include:

N-H Stretch: A peak in the region of 3200-3400 cm⁻¹, which is characteristic of the amide N-H bond. pressbooks.pub This peak is often broad due to hydrogen bonding.

C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹, corresponding to the carbonyl group of the amide. pressbooks.publumenlearning.com

Aromatic C=C Stretches: Multiple peaks in the 1450-1600 cm⁻¹ region, indicating the presence of the aromatic rings. pressbooks.pub

C-N Stretch: An absorption in the 1200-1350 cm⁻¹ range.

C-I Stretch: A weaker absorption expected in the far-infrared region, typically below 600 cm⁻¹.

The presence and position of these bands in the IR spectrum provide confirmatory evidence for the key functional groups within the "this compound" structure. nist.gov

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide (N-H) | Stretch | 3200 - 3400 | Medium, often broad |

| Carbonyl (C=O) | Stretch | 1650 - 1680 | Strong, sharp |

| Aromatic (C=C) | Stretch | 1450 - 1600 | Medium to weak |

| Amide (C-N) | Stretch | 1200 - 1350 | Medium |

| Aryl-Iodide (C-I) | Stretch | < 600 | Weak to medium |

Computational and Theoretical Investigations of 2 Iodo N Pyridin 2 Yl Benzamide Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 2-iodo-N-(pyridin-2-yl)benzamide, DFT calculations are instrumental in predicting its geometry, spectroscopic properties, and reactivity.

DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine the most stable three-dimensional arrangement of atoms in this compound. tandfonline.comnih.gov The optimization process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles. In the case of the related compound, 2-iodobenzamide (B1293540), the aromatic ring is inclined to the amide plane by 44.37 (1)°. nih.gov A similar non-planar conformation is expected for this compound, with a significant twist between the iodobenzoyl group and the pyridinyl ring.

Frontier Molecular Orbital (FMO) analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the compound's chemical reactivity. tandfonline.comresearchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a smaller gap suggests higher reactivity. tandfonline.comnih.gov For benzamide (B126) itself, the calculated HOMO-LUMO gap is approximately 5.611 eV. researchgate.net In this compound, the HOMO is expected to be localized mainly on the iodinated benzene (B151609) ring, which is electron-rich, while the LUMO is likely to be distributed over the electron-deficient pyridine (B92270) ring and the amide linkage. This distribution facilitates intramolecular charge transfer, a key aspect of its electronic properties.

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations and Analogy to Similar Structures.

| Parameter | Predicted Value | Significance |

| C-I Bond Length | ~2.10 Å | Influences halogen bonding potential. |

| C=O Bond Length | ~1.23 Å | Typical for amide carbonyl group. |

| N-H Bond Length | ~1.01 Å | Important for hydrogen bonding. |

| C-N (Amide) Bond Length | ~1.35 Å | Indicates partial double bond character. |

| Iodobenzoyl-Pyridine Dihedral Angle | 40-70° | Defines the overall molecular conformation and steric hindrance. |

Molecular Electrostatic Potential (MEP) mapping is a visual method to understand the charge distribution and reactive sites of a molecule. tandfonline.comresearchgate.net The MEP surface plots the electrostatic potential onto the electron density surface, using a color scale to denote different potential regions. For this compound, the MEP map would highlight:

Negative Regions (Red/Yellow): These areas, rich in electrons, are susceptible to electrophilic attack. They are expected to be located around the carbonyl oxygen and the nitrogen atom of the pyridine ring.

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack and are typically found around the amide hydrogen (N-H) and the hydrogen atoms of the aromatic rings.

Neutral Regions (Green): These regions indicate zero potential.

The MEP map provides a clear picture of the molecule's polarity and is instrumental in predicting sites for intermolecular interactions, such as hydrogen bonding and halogen bonding.

Hirshfeld Surface Analysis for Quantitative Intermolecular Interaction Assessment

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comnih.gov This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates the electron density of the procrystal.

H···H contacts: Typically the most abundant, representing van der Waals forces.

N–H···N and N–H···O hydrogen bonds: Strong, directional interactions crucial for forming specific structural motifs.

C–I···π and C–I···O halogen bonds: The iodine atom acts as a Lewis acid, interacting with electron-rich regions.

π–π stacking: Interactions between the aromatic rings of adjacent molecules. nih.gov

By quantifying these interactions, Hirshfeld analysis provides a detailed understanding of the supramolecular architecture.

Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound.

| Contact Type | Estimated Contribution (%) | Description |

| H···H | 45 - 55% | Van der Waals interactions between hydrogen atoms. |

| C···H/H···C | 15 - 20% | Interactions involving aromatic and amide hydrogens. |

| O···H/H···O | 10 - 15% | Primarily relates to N-H···O hydrogen bonds. |

| N···H/H···N | 5 - 10% | Corresponds to N-H···N hydrogen bonds. |

| I···O/O···I | 2 - 5% | Halogen bonding between iodine and carbonyl oxygen. |

| I···C/C···I | 1 - 3% | Halogen bonding involving the π-system of the rings. |

| C···C | 3 - 6% | Indicative of π–π stacking interactions. |

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

While DFT calculations focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insights into the conformational flexibility and dynamic behavior of this compound in different environments (e.g., in solution). rsc.orgnih.gov MD simulations solve Newton's equations of motion for the atoms in the system over time, revealing how the molecule moves, vibrates, and changes its shape.

For this compound, MD simulations can be used to:

Explore the Conformational Landscape: By simulating the molecule over several nanoseconds, it is possible to identify the most stable conformers and the energy barriers between them. This is particularly important for understanding the rotation around the amide bond and the C-N bond connecting the rings.

Analyze Solvent Effects: MD simulations can explicitly model solvent molecules, showing how interactions with the solvent (e.g., water) influence the molecule's conformation and dynamics.

Study Binding Processes: If the molecule is a potential drug candidate, MD simulations can be used to model its interaction with a biological target, such as a protein receptor, providing details on the binding mode and stability. nih.gov

Computational Mechanistic Studies of Reactions Involving the Compound

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. rsc.orgnih.gov For this compound, theoretical studies can investigate various potential reactions, such as nucleophilic substitution at the iodinated ring or reactions involving the amide group.

These studies typically involve:

Locating Transition States: Using DFT, chemists can calculate the structure and energy of transition states, which are the highest energy points along a reaction pathway.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy, which is related to the reaction rate.

Mapping Reaction Pathways: By connecting reactants, transition states, intermediates, and products, a complete energy profile of the reaction can be constructed.

For instance, computational studies could explore the mechanism of palladium-catalyzed cross-coupling reactions, which are common for aryl iodides. They could also investigate the potential for intramolecular cyclization or the mechanisms of reactions involving hypervalent iodine intermediates, which are known to participate in a variety of transformations. nih.gov These computational insights can help rationalize experimental observations and guide the design of new synthetic routes. researchgate.netresearchgate.net

Reactivity and Mechanistic Pathways of 2 Iodo N Pyridin 2 Yl Benzamide

Activation and Transformation of the C-I Bond

The carbon-iodine bond is the most reactive site in 2-iodo-N-(pyridin-2-yl)benzamide, serving as a versatile handle for introducing new functional groups and constructing more complex molecular architectures. Its reactivity stems from the relatively low bond dissociation energy and the ability of the iodine atom to participate in various elementary steps of catalytic cycles.

This compound is an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. The C(sp²)–I bond readily undergoes oxidative addition to low-valent transition metal complexes, initiating catalytic cycles that lead to the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions are particularly prominent. For instance, in Suzuki-Miyaura cross-coupling reactions, this compound can be coupled with arylboronic acids to form biaryl compounds. Similarly, it can participate in Sonogashira couplings with terminal alkynes, Heck couplings with alkenes, and Buchwald-Hartwig aminations with amines. These reactions provide efficient routes to a diverse range of substituted N-(pyridin-2-yl)benzamide derivatives.

Copper-catalyzed reactions also play a significant role. For example, an efficient copper-catalyzed method has been developed for the synthesis of 2-phenyl-benzamide tellurenyl iodides by inserting a tellurium atom into the carbon-iodine bond of 2-iodobenzamides. researchgate.net This highlights the utility of the C-I bond in forming bonds with elements other than carbon.

A nickel-catalyzed cross-coupling of benzylic pyridinium (B92312) salts with arylboronic acids has also been developed, demonstrating the versatility of different metal catalysts in activating C-N bonds, a transformation that can be conceptually related to the activation of the C-I bond in this compound. nih.gov

The following table summarizes some of the key cross-coupling reactions involving aryl iodides, which are analogous to the reactivity of this compound.

| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(0) / Base | Biaryl |

| Sonogashira | Terminal alkyne | Pd(0) / Cu(I) / Base | Aryl-alkyne |

| Heck | Alkene | Pd(0) / Base | Aryl-alkene |

| Buchwald-Hartwig | Amine | Pd(0) / Base | Aryl-amine |

| Ullmann | Alcohol/Amine | Cu(I) / Base | Aryl-ether/Aryl-amine |

The iodine atom in this compound can be oxidized to a higher valence state, typically +3 (iodinane) or +5 (periodinane), leading to the formation of hypervalent iodine reagents. princeton.eduresearchgate.net These species are highly valuable in organic synthesis due to their unique reactivity as electrophiles and oxidizing agents. princeton.edunih.gov

A common transformation is the oxidative cyclization of this compound to form benziodazolone derivatives. This is typically achieved by treatment with an oxidant such as meta-chloroperoxybenzoic acid (m-CPBA) or Oxone. organic-chemistry.org The resulting benziodazolone is a cyclic hypervalent iodine(III) compound where the iodine is part of a five-membered ring.

These hypervalent iodine intermediates are not merely stable products but can serve as reactive species in subsequent transformations. nih.govacs.org They can act as sources of electrophilic iodine or as precursors for the generation of other reactive species. The formation and reactivity of these intermediates are central to many of the synthetic applications of this compound and related compounds. princeton.edunih.govacs.org

Reactivity of the Amide Linkage and Pyridine (B92270) Moiety

While the C-I bond is the primary site of reactivity, the amide linkage and the pyridine moiety also influence the molecule's chemical behavior and can participate in reactions.

The amide group is generally stable but can undergo hydrolysis under acidic or basic conditions to yield 2-iodobenzoic acid and 2-aminopyridine (B139424). The nitrogen atom of the amide can also be deprotonated to form an amidate, which can influence the electronic properties of the molecule and participate in chelation with metal catalysts.

The pyridine ring, being a nitrogen-containing heterocycle, exhibits basic properties and can be protonated or alkylated at the nitrogen atom. nih.gov The pyridine nitrogen can also act as a coordinating ligand in transition metal-catalyzed reactions, potentially influencing the catalyst's activity and selectivity. rsc.org Its basicity is a key factor in its interaction with other molecules and its role in directing chemical reactions. nih.gov

Intramolecular Cyclization Reactions and Annulation Pathways

The strategic positioning of the iodo, amide, and pyridine groups in this compound makes it an ideal precursor for intramolecular cyclization reactions to construct fused heterocyclic systems. These reactions often proceed via activation of the C-I bond followed by nucleophilic attack from either the amide or the pyridine moiety.

For example, under palladium or copper catalysis, intramolecular C-N or C-C bond formation can lead to the synthesis of various polycyclic aromatic compounds. These annulation pathways are highly valuable for the construction of complex molecular scaffolds found in natural products and pharmaceuticals.

Role as a Directing Group in C-H Functionalization Reactions

The amide and pyridine functionalities in this compound can act as directing groups in C-H functionalization reactions. rsc.org The ability of the nitrogen atoms to coordinate to a metal catalyst can bring the catalyst into close proximity to specific C-H bonds, enabling their selective activation and functionalization. researchgate.net

For instance, the pyridyl group can direct the ortho-C-H activation of the benzamide (B126) ring, or the amide group can direct the functionalization of the pyridine ring. This directing group ability is a powerful tool for achieving high regioselectivity in C-H bond transformations, which are often challenging to control. Ruthenium-catalyzed C-H bond activation and tandem cyclization of related benzamides with iodonium (B1229267) ylides have been shown to be efficient for synthesizing isocoumarin (B1212949) derivatives. researchgate.netnih.gov

Proposed Reaction Mechanisms for Chemical Transformations

The diverse reactivity of this compound is underpinned by a variety of reaction mechanisms.

Cross-Coupling Reactions: These reactions typically proceed through a catalytic cycle involving:

Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond to form a Pd(II) intermediate.

Transmetalation: The organic group from the coupling partner (e.g., an arylboronic acid) is transferred to the Pd(II) center.

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product.

Formation of Hypervalent Iodine Intermediates: This involves the oxidation of the iodine atom by an external oxidant. The mechanism often involves the initial formation of an adduct between the iodine and the oxidant, followed by ligand exchange to form the stable hypervalent iodine species.

Intramolecular Cyclizations: The mechanisms for these reactions are often catalyst-dependent. In palladium-catalyzed processes, a common pathway involves oxidative addition of the C-I bond to Pd(0), followed by intramolecular insertion of the amide or pyridine group into the Pd-C bond. Subsequent reductive elimination yields the cyclized product.

C-H Functionalization: The mechanism typically involves the formation of a metallacycle intermediate. The directing group coordinates to the metal catalyst, and subsequent cyclometalation leads to the cleavage of a C-H bond and the formation of a stable five- or six-membered ring containing the metal. This metallacycle can then react with other reagents to install a new functional group.

Amidation Reactions: In some cases, N-(pyridin-2-yl)benzamide can be synthesized through amidation reactions. mdpi.comresearchgate.net For instance, a proposed mechanism for the synthesis from 2-aminopyridine and trans-β-nitrostyrene using a bimetallic metal-organic framework catalyst involves a series of steps including nucleophilic addition and elimination. mdpi.com

These proposed mechanisms provide a framework for understanding the reactivity of this compound and for designing new synthetic transformations.

Applications of 2 Iodo N Pyridin 2 Yl Benzamide in Advanced Organic Synthesis and Materials Science Research

Role as a Precursor for Complex Heterocyclic Systems

The strategic placement of an iodine atom ortho to the amide group makes 2-iodo-N-(pyridin-2-yl)benzamide an excellent starting material for the synthesis of complex, fused heterocyclic systems. The carbon-iodine bond is amenable to a wide range of transition-metal-catalyzed cross-coupling reactions, serving as a synthetic handle for intramolecular cyclizations.

Research into related N-substituted 2-iodobenzamides has demonstrated their utility in constructing polycyclic frameworks. For instance, intramolecular cyclization of 2-(5-iodo-1,2,3-triazolyl)benzamides can be directed to form either triazole-fused quinazolinones or cyclic imidates, depending on the reaction conditions. rsc.org Similarly, phenanthridinones, a class of biologically active alkaloids, can be synthesized through the cyclization of 2-phenylbenzamides, a reaction analogous to what could be achieved from this compound via an initial Suzuki or Stille coupling followed by cyclization. nih.gov

The cyclization can proceed through various mechanisms, including palladium- or copper-catalyzed Ullmann-type couplings to form a new C-N or C-C bond. The amide group itself, along with the pyridyl ring, can participate in the cyclization, leading to a diverse array of heterocyclic scaffolds. For example, iodoarene-catalyzed oxidative cyclization of N-propargylamides and N-allyl benzamides has been shown to produce oxazolines and oxazines, respectively, highlighting the reactivity of the amide moiety in intramolecular ring formation. beilstein-journals.orglookchem.comchemrxiv.org The presence of the pyridyl nitrogen offers an additional nucleophilic site that can be involved in these cyclization strategies.

Table 1: Potential Heterocyclic Systems Derived from this compound

| Target Heterocycle | Synthetic Strategy | Catalyst/Reagent Example |

|---|---|---|

| Pyridophenanthridinones | Intramolecular C-N bond formation | Palladium or Copper catalyst |

| Oxazolo[3,2-a]pyridinium salts | Intramolecular O-cyclization | Iodoarene catalyst / m-CPBA |

| Pyrido[1,2-a]quinazolin-6-one | Intramolecular N-cyclization | Copper catalyst |

| Triazole-fused systems | Multi-step synthesis involving azide (B81097) formation and click chemistry followed by cyclization | Cu(I), NaN3 |

Utility in Ligand Design and Organometallic Chemistry

The N-(pyridin-2-yl)benzamide scaffold is an effective bidentate ligand, capable of coordinating with metal centers through the pyridyl nitrogen and the carbonyl oxygen (N,O-chelation). This chelating ability stabilizes the resulting metal complexes, making them useful in catalysis and materials science. The 2-iodo substituent on the benzoyl ring can be retained as a site for further functionalization or can participate directly in the formation of the organometallic species.

Studies on the closely related ligand, 2-pyridin-2-yl-1H-benzimidazole, show its power as a chelating agent in forming stable ruthenium complexes with distinct geometries, such as distorted octahedral and "piano-stool" configurations. nih.gov This demonstrates the robust coordinating ability of the pyridyl-heterocycle motif.

More directly relevant is the research on 2-iodo-N-(quinolin-8-yl)benzamide, an isomer of the title compound, which has been used to synthesize novel organotellurium compounds. researchgate.net In a copper-catalyzed reaction, a tellurium atom is inserted into the carbon-iodine bond. The resulting 2-benzamide tellurenyl iodide features the N-(quinolin-8-yl)benzamide acting as a stabilizing bidentate ligand. researchgate.net This approach highlights a key utility of this compound: serving as a precursor to heavy chalcogen-containing organometallic reagents where the ligand framework is integral to the molecule's stability and subsequent reactivity.

Table 2: Examples of Potential Organometallic Complexes

| Metal Center | Ligand Coordination Mode | Potential Complex Type |

|---|---|---|

| Ruthenium (Ru) | Bidentate (N,O) | Piano-stool or octahedral complex |

| Palladium (Pd) | Bidentate (N,O) | Pincer-type complex precursor |

| Copper (Cu) | Bidentate (N,O) | Catalyst for C-Te bond formation |

| Tellurium (Te) | Covalent C-Te bond with intramolecular N/O coordination | Organotellurium reagent |

Development of Novel Reagents and Catalytic Systems

Building upon its utility in ligand design, this compound is a valuable precursor for developing new reagents and catalytic systems. The organometallic complexes derived from this compound can exhibit potent catalytic activity, driven by the unique electronic and steric environment provided by the ligand.

A prime example is the catalytic application of the organotellurium compounds synthesized from 2-iodo-N-(quinolin-8-yl)benzamide. researchgate.net These tellurenyl iodides function as efficient pre-catalysts for CO2 mitigation. They facilitate the conversion of epoxides and CO2 into cyclic carbonates at atmospheric pressure and catalyze the formation of 1,3-diaryl ureas from anilines and CO2 with high yields. researchgate.net The catalytic cycle is believed to involve the Lewis acidic tellurium center, which is stabilized by the bidentate ligand, activating the substrates. The reported turnover frequency (TOF) for cyclic carbonate formation reached 1447 h⁻¹ under solvent-free conditions. researchgate.net

This demonstrates a clear pathway for the development of novel catalytic systems from this compound. By replacing the iodine with other functional groups or catalytically active metals, a wide range of specialized reagents can be designed for various organic transformations.

Table 3: Catalytic Applications Based on Analogous Precursors

| Catalytic Reaction | Precursor Type | Active Species | Reported Efficiency (Analogues) | Citation |

|---|---|---|---|---|

| Epoxide + CO2 → Cyclic Carbonate | 2-Iodo-N-(quinolin-8-yl)benzamide | Organotellurium complex | TOF: 1447 h⁻¹, TON: 4343 | researchgate.net |

| Aniline + CO2 → 1,3-Diaryl Urea | 2-Iodo-N-(quinolin-8-yl)benzamide | Organotellurium complex | Up to 95% yield | researchgate.net |

| Ketone + Aniline → Dihydroquinoline | 2-N-(quinolin-8-yl)benzamide phenyl tellurium cation | Lewis acidic tellurium cation | High regioselectivity | researchgate.net |

Applications in Terahertz (THz) Spectroscopy for Molecular Tagging and Refractive Index Tailoring

While direct studies on this compound in terahertz (THz) applications are not yet prevalent in the literature, the molecular structure suggests significant potential in this emerging field. THz spectroscopy probes low-frequency molecular vibrations and intermolecular interactions, providing a unique spectral fingerprint for complex molecules. nih.govnih.gov

Molecular Tagging: The unique vibrational modes of a complex molecule like this compound would likely result in a characteristic absorption spectrum in the THz range (0.1–10 THz). researchgate.net This fingerprint could be used for molecular tagging. By incorporating this molecule into a larger system, its distinct THz spectrum could serve as a reporter for detection and quantification. The development of functionalized tags for proteomics, such as isotope-coded affinity tags, provides a conceptual framework for how specific molecules can be used for selective detection. nih.gov

Refractive Index Tailoring: The refractive index of a material is a critical property for the design of optical and optoelectronic devices like organic light-emitting diodes (OLEDs). nih.govrsc.org It has been demonstrated that incorporating heavy atoms, such as iodine, into organic materials can significantly increase their refractive index. researchgate.net This effect is due to the high electronic polarizability of iodine. A study on single-crystal tetramethyltetraselenafulvalene (B1583116) (TMTSF) showed that doping with a small amount of iodide ions led to a refractive index enhancement of over 20%. researchgate.net Given the presence of a heavy iodine atom, this compound is an excellent candidate for use as a high-refractive-index building block or dopant in the formulation of advanced organic optical materials.

Table 4: Potential Applications in THz Spectroscopy and Materials Science

| Application Area | Underlying Principle | Role of this compound |

|---|---|---|

| THz Molecular Tagging | Unique low-frequency vibrational modes create a spectral fingerprint. | The molecule's complex structure would provide a distinct THz spectrum for identification. |

| High-Refractive-Index Materials | Heavy atoms with high electronic polarizability increase the refractive index of a material. | The iodine atom serves as the high-refractive-index component. |

| Advanced Optoelectronics | Tailoring the refractive index of layers in devices like OLEDs enhances performance. | Could be used as a dopant or monomer to create layers with a high refractive index. |

Molecular Recognition and Intermolecular Interactions with Biological Macromolecules

Structure-Activity Relationship (SAR) Studies on Molecular Interaction with Protein Targets

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For the N-pyridin-2-yl benzamide (B126) scaffold, modifications to different parts of the molecule have been shown to significantly impact interactions with protein targets, such as the enzyme glucokinase (GK), a key regulator of glucose homeostasis.

Research into N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase has provided valuable SAR insights. The core structure, consisting of a benzamide and a pyridine (B92270) ring, serves as a foundational scaffold for activity. The introduction, removal, or repositioning of substituents on these rings can drastically alter the compound's efficacy.

In a related context of antiplasmodial agents, SAR studies of 2-phenoxybenzamides highlighted the importance of substituents on the phenyl rings. For example, shifting a piperazinyl substituent from a meta to a para position on a phenyl ring attached to the benzamide core resulted in a significant increase in activity. This underscores the sensitivity of molecular interactions to the spatial arrangement of functional groups.

The following table summarizes SAR findings for related benzamide analogues, illustrating the impact of structural modifications on biological activity.

| Compound Series | Target Protein | Structural Modification | Effect on Activity |

| N-pyridin-2-yl benzamide analogues | Glucokinase (GK) | Substitution on the benzoyl ring | Modulates allosteric activation |

| 2-Phenoxybenzamides | Plasmodium falciparum | Position of N-Boc piperazinyl substituent | para-substitution showed higher activity than meta-substitution mdpi.com |

| Thiazol-2-yl benzamide derivatives | Glucokinase (GK) | Phenyl-substituted thiazole on amide nitrogen | Exhibited highest in vivo antidiabetic activity researchgate.net |

These studies collectively indicate that the biological activity of the N-pyridin-2-yl benzamide scaffold is finely tunable through chemical modification. The specific contribution of the 2-iodo group in 2-iodo-N-(pyridin-2-yl)benzamide would depend on the topology and amino acid composition of the specific protein target's binding site.

Computational Molecular Docking for Ligand-Target Binding Mode Prediction

Computational molecular docking is a powerful tool used to predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. Docking studies on various benzamide derivatives have helped to elucidate their interactions with protein targets at a molecular level.

For N-pyridin-2-yl benzamide analogues designed as glucokinase (GK) activators, in silico docking studies were performed to predict their binding interactions within the allosteric site of the GK enzyme. researchgate.netnih.gov These studies are crucial for rationalizing the observed biological activities and guiding the design of more potent analogues. The docking results for active compounds typically show key interactions with specific amino acid residues in the binding pocket, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

In studies of other benzamide derivatives targeting different enzymes, similar principles apply. For example, docking of benzamide derivatives into the active site of the bacterial cell division protein FtsZ revealed that the 2,6-difluorobenzamide moiety forms crucial hydrogen bonds. The amide group's NH2 acts as a hydrogen bond donor to residues like Val207 and Asn263, while the carbonyl oxygen acts as an acceptor, interacting with Leu209. mdpi.com

When considering this compound, a docking simulation would predict how the molecule fits into a target binding site. The N-H of the amide linker and the nitrogen atom of the pyridine ring are potential sites for hydrogen bonding. The iodinated benzene (B151609) ring and the pyridine ring can participate in hydrophobic and pi-stacking interactions. A notable interaction for this specific compound is the potential for the iodine atom to form a halogen bond with a suitable electron donor atom (like oxygen or sulfur) on an amino acid residue. The crystal structure of the related compound 2-iodo-N-phenylbenzamide shows the presence of C—I⋯π(ring) contacts, indicating the iodine atom's capacity for such interactions. nih.govresearchgate.net

The table below outlines predicted interactions for various benzamide derivatives from molecular docking studies, which can be extrapolated to understand the potential binding of this compound.

| Compound Class | Target Protein | Key Interacting Residues | Predicted Interactions | Docking Score (Example) |

| Benzamide derivatives | Topoisomerase IIα | DG13, GLY462, ARG487, MET762 | Hydrogen bonds, hydrophobic interactions | -114.71 kcal/mol (for Etoposide) researchgate.net |

| N-(2-aminophenyl)-benzamide derivatives | Histone Deacetylase 2 (HDAC2) | Cys156, His146, Gly154 | Hydrogen bonds | 83.7 kcal/mol (for compound B2) researchgate.net |

| Pyridine-thiourea derivatives | S. aureus protein | ARG 76, GLY 101 | Hydrogen bonds | -66.87 (for compound 1c) mdpi.com |

These computational predictions provide a structural basis for the activity of benzamide compounds and suggest that this compound likely engages its biological targets through a combination of hydrogen bonding, hydrophobic interactions, and potentially halogen bonding.

Mechanistic Insights into Enzyme Inhibition through Specific Binding Motifs and Amino Acid Residue Interactions

The mechanism by which a small molecule inhibits an enzyme is defined by its specific interactions with the enzyme's active or allosteric sites. For benzamide derivatives, these interactions can lead to competitive, non-competitive, or allosteric inhibition, depending on the enzyme and the compound's structure. juniperpublishers.com

The N-pyridin-2-yl benzamide analogues that act as glucokinase (GK) activators function through an allosteric mechanism. nih.gov They bind to a site distinct from the glucose-binding site, inducing a conformational change in the enzyme that enhances its catalytic activity. Docking studies suggest that the binding of these analogues in the allosteric pocket is stabilized by a network of interactions with surrounding amino acid residues, leading to the observed activation. researchgate.net

In the case of enzyme inhibition, benzamide derivatives can act as competitive inhibitors by mimicking the natural substrate and binding to the active site. This binding is often stabilized by specific motifs. For instance, the amide linkage (–CONH–) is a common motif that can mimic a peptide bond, allowing it to interact with residues in the active site of proteases or other enzymes that process peptides. The hydrogen bond donor (N-H) and acceptor (C=O) capabilities of the amide group are critical for this mimicry and for forming stable interactions with the enzyme's backbone or amino acid side chains.

For this compound, the key binding motifs that would contribute to enzyme inhibition include:

The Amide Linker: Forms crucial hydrogen bonds with the protein backbone, a common feature in enzyme-inhibitor complexes.

The Pyridine Ring: The nitrogen atom can act as a hydrogen bond acceptor, interacting with donor residues like serine or threonine. The aromatic ring itself can engage in π-π stacking with aromatic residues such as phenylalanine, tyrosine, or tryptophan.

The Iodinated Benzene Ring: The iodine atom can act as a halogen bond donor, interacting with electron-rich residues (e.g., the carbonyl oxygen of the peptide backbone or aspartate/glutamate side chains). This specific interaction can significantly enhance binding affinity and selectivity. The phenyl ring can also participate in hydrophobic interactions.

Studies on benzamides targeting the bacterial protein FtsZ show that these molecules inhibit the protein's function, which is essential for cell division, ultimately leading to a bacteriostatic or bactericidal effect. mdpi.com The binding in an interdomain site, driven by hydrogen bonds from the benzamide core, blocks the conformational changes necessary for FtsZ polymerization and function. This provides a clear example of how specific interactions translate into a functional inhibitory mechanism.

Q & A

What are the optimal synthetic routes for 2-iodo-N-(pyridin-2-yl)benzamide, and how can reaction conditions be optimized?

Level: Basic

Methodological Answer:

The synthesis typically involves coupling 2-iodobenzoyl chloride with 2-aminopyridine under reflux in anhydrous solvents like dichloromethane or tetrahydrofuran. Key optimization steps include:

- Temperature control : Maintaining reflux conditions (~40–60°C) to prevent side reactions like hydrolysis of the acyl chloride intermediate.

- Base selection : Use of pyridine or triethylamine to neutralize HCl generated during the reaction, improving yields .

- Purification : Column chromatography or recrystallization from ethanol to isolate the pure product. For reproducibility, replicate reactions (n=6) and employ statistical validation (e.g., Duncan’s test) to assess yield consistency .

Which spectroscopic techniques are most effective for characterizing this compound?

Level: Basic

Methodological Answer:

- ¹H/¹³C NMR : Critical for confirming the benzamide scaffold and substituent positions. For example, the pyridin-2-yl group shows distinct aromatic proton signals at δ 8.3–8.7 ppm, while the iodo-substituted benzene resonates at δ 7.6–8.1 ppm .

- IR spectroscopy : Identifies amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).

- Elemental analysis : Validates stoichiometry, particularly for iodine content (~20–22% by mass) .

How can researchers address discrepancies in NMR or crystallographic data during structural elucidation?

Level: Advanced

Methodological Answer:

- Crystallographic refinement : Use SHELX programs (e.g., SHELXL) for high-resolution data. For ambiguous electron density, iterative refinement with restraints on bond lengths/angles and validation via R-factor analysis (target < 5%) is recommended .

- NMR data conflicts : Compare experimental shifts with computational predictions (DFT or machine learning models). For polymorphic forms, perform variable-temperature NMR to detect dynamic effects .

What strategies are recommended for resolving polymorphic forms during crystallization?

Level: Advanced

Methodological Answer:

- Solvent screening : Test polar (e.g., DMF) vs. non-polar (e.g., hexane) solvents to induce different crystal packing. For example, C-H···π interactions dominate in Form IIB (9.5% contribution to packing), while H···I interactions stabilize Form IIA .

- Thermal analysis : DSC/TGA to identify phase transitions and solvent-free polymorphs.

- Synchrotron XRD : High-resolution data collection to resolve subtle lattice differences .

How to design experiments to study the compound’s biological activity, considering structural analogs?

Level: Advanced

Methodological Answer:

- Target identification : Screen against kinases (e.g., PI3K) or enzymes with conserved pyridine-binding pockets, as seen in analogs like 2,6-difluoro-N-(thiazolo[5,4-b]pyridin-2-yl)benzamide .

- Assay design : Use in vitro hepatocyte models (rat hepatocytes, glucose uptake assays) to evaluate metabolic effects, similar to benzamide derivatives tested for glucokinase activity .

- SAR studies : Introduce substituents (e.g., methoxy, fluoro) at the benzamide or pyridine moiety to correlate structure with inhibitory potency .

What computational methods complement experimental data in understanding electronic properties?

Level: Advanced

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps for reactivity analysis .

- Molecular docking : Simulate binding to biological targets (e.g., PI3K) using AutoDock Vina. Validate docking poses with MD simulations (100 ns trajectories) to assess stability .

What are the key considerations in scaling up synthesis while maintaining purity?

Level: Basic

Methodological Answer:

- Process intensification : Use flow reactors for continuous synthesis, minimizing exothermic risks.

- Purification at scale : Employ fractional crystallization with ethanol/water mixtures (70:30 v/v) to remove unreacted 2-aminopyridine.

- Quality control : LC-MS monitoring (e.g., m/z 340 [M+H]⁺) to ensure >98% purity .

How to analyze reaction mechanisms for byproduct formation during synthesis?

Level: Advanced

Methodological Answer:

- Tandem MS/MS : Identify byproducts (e.g., di-iodinated species) via fragmentation patterns.

- Kinetic studies : Vary reagent stoichiometry (1:1 to 1:1.5 acyl chloride:amine) and track byproduct % via HPLC. Use Eyring plots to determine activation parameters for competing pathways .

What are common impurities encountered, and how to mitigate them?

Level: Basic

Methodological Answer:

- Unreacted starting materials : Detect via TLC (Rf ~0.3 for 2-aminopyridine vs. ~0.6 for product). Mitigate by extending reaction time (4–6 h) .

- Hydrolysis products : Use anhydrous solvents and molecular sieves to suppress benzamide hydrolysis to benzoic acid .

How to design SAR studies based on its structure?

Level: Advanced

Methodological Answer:

- Core modifications : Replace iodine with Br/Cl to assess halogen bonding effects.

- Pyridine substitution : Introduce methyl or methoxy groups at the 4-position to enhance lipophilicity (logP calculations via ChemDraw).

- Bioisosteres : Substitute the amide with sulfonamide or urea groups while retaining H-bonding capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.